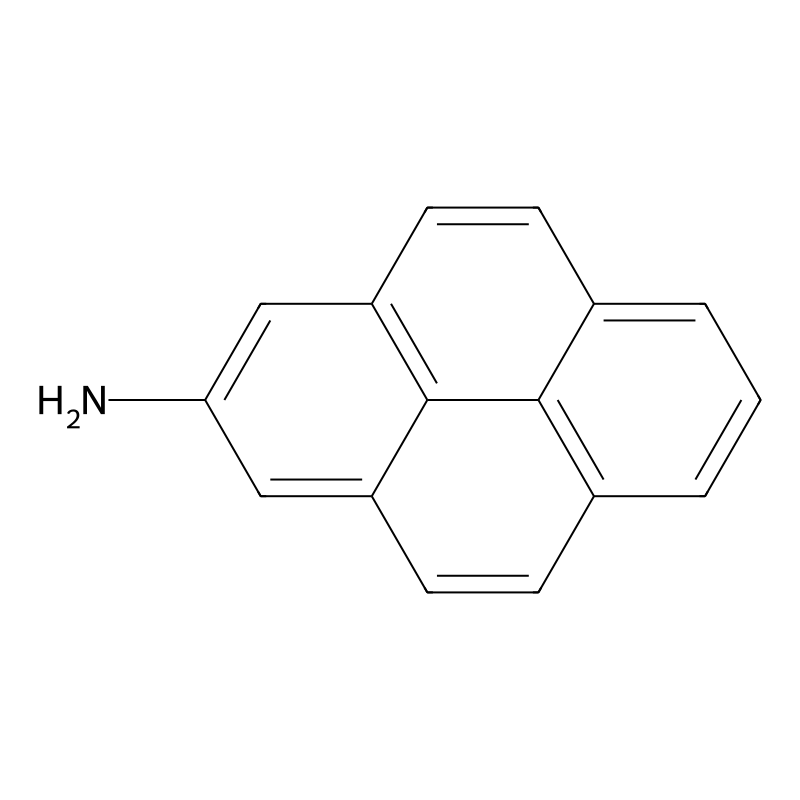

2-Aminopyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-aminopyrene electrostatic surface potential DNA interaction

1-Aminopyrene as a DNA Adduct and its Mutagenic Potential

1-Aminopyrene (1-AP) is a key metabolite of 1-Nitropyrene (1-NP) [1], an environmental pollutant and class 2B carcinogen found in diesel exhaust [2] [1]. Inside the cell, 1-NP is metabolically converted to derivatives that form a major DNA adduct: N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [2].

This bulky dGAP adduct can stall the regular DNA replication machinery. Cells bypass this stall using specialized Y-family DNA polymerases in a process called Translesion DNA Synthesis (TLS) [2]. This TLS process is often error-prone, leading to mutations.

The table below summarizes the mutagenic profiles of different Y-family DNA polymerases when bypassing a dGAP adduct, as analyzed by Short Oligonucleotide Sequencing Assays (SOSA) [2].

| DNA Polymerase | Origin | Most Frequent Mutation Type | Mutation Specificity | Error-Proneness during dGAP TLS |

|---|---|---|---|---|

| Dpo4 | Sulfolobus solfataricus | Base substitutions (dA insertion) | - | Least error-prone among the Y-family enzymes studied [2] |

| hPolη | Human | Base deletions | At the lesion site and immediate downstream position [2] | More error-prone [2] |

| hPolι | Human | Base deletions | At all template positions [2] | More error-prone [2] |

| hPolκ | Human | Base deletions | Fewest mutations at all positions except opposite the lesion; significantly less error-prone in extending bypass products [2] | Less error-prone [2] |

| hRev1 | Human | Preferentially incorporates dCTP opposite the lesion | Cannot extend the bypass product in standing start assays [2] | - |

This TLS process can be visualized in the following workflow:

Flowchart of 1-nitropyrene metabolic activation leading to mutagenic DNA bypass.

Detection and Analysis of 1-Aminopyrene-DNA Interactions

The interaction between 1-aminopyrene and DNA can be studied and detected using several electrochemical and analytical methods.

Electrochemical Sensors Research indicates that 1-aminopyrene interacts with double-stranded DNA (dsDNA) through a combination of electrostatic bonds and supramolecular complexation [3] [4]. This property is harnessed in electrochemical sensors, where electrodes are modified with dsDNA or cyclodextrins. When 1-AP interacts with the modified surface, it causes a measurable change in current, allowing for its detection at very low concentrations [3] [4].

High-Performance Liquid Chromatography (HPLC) For biological monitoring, a sensitive HPLC-fluorescence method has been developed to quantify 1-aminopyrene in human urine. This serves as a biomarker for exposure to diesel exhaust [1]. The method has been used to show that urinary 1-AP levels rise significantly after controlled exposure to diesel exhaust [1].

The key parameters for these detection methods are summarized below:

| Method | Sensor Type | Detection Principle | Linear Range | Limit of Quantification |

|---|---|---|---|---|

| Electrochemical Detection [3] [4] | dsDNA-/CD- modified electrode | Differential Pulse Voltammetry (DPV) after preconcentration | 2.0 × 10⁻⁸ to 4.0 × 10⁻⁷ mol dm⁻³ | Down to 1.0 × 10⁻⁸ mol dm⁻³ |

| Biomonitoring [1] | HPLC with Fluorescence Detection | Separation and fluorescence detection of 1-AP in urine | - | - |

Gaps and Future Research Directions

It is important to be aware that the most specific technical details on the electrostatic surface potential of 1-aminopyrene and its precise interaction with DNA are not covered in the search results I obtained.

- The available sources confirm the role of electrostatic forces but do not provide detailed molecular modeling data, potential maps, or computational analysis of the interaction interface.

- The core research on the mutagenic mechanism, while foundational, was published in 2012, and the key biomonitoring study is from 2009 [2] [1]. The field of computational toxicology and molecular modeling has advanced significantly since then.

To obtain the in-depth information you require on electrostatic surface potentials, I suggest you:

- Consult specialized databases and literature on computational chemistry and molecular modeling for 1-aminopyrene and similar polycyclic aromatic amines.

- Use specific search terms like "molecular electrostatic potential (MEP) 1-aminopyrene," "DFT calculation 1-aminopyrene DNA," or "docking study 1-aminopyrene DNA adduct" in databases like PubMed and Google Scholar.

References

- 1. Quantification of 1 - aminopyrene in human urine after a controlled... [pubs.rsc.org]

- 2. Quantitative Analysis of the Mutagenic Potential of... [pmc.ncbi.nlm.nih.gov]

- 3. Association interaction and voltammetric determination of... [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Association interaction and voltammetric... - Academia.edu [academia.edu]

Comprehensive Technical Guide: Genotoxicity Mechanisms of 1-Aminopyrene

Introduction and Executive Summary

1-Aminopyrene (1-AP) represents a significant environmental and endogenous toxicological concern due to its dual origin and potent genotoxic effects. This polycyclic aromatic amine functions as both an environmental pollutant derived from incomplete combustion processes and an endogenous metabolite formed from the reduction of 1-nitropyrene (1-NO₂P), a common nitro-PAH found in diesel exhaust particles and air pollution. Recent research has revealed that 1-AP demonstrates complex genotoxic behavior through multiple synergistic pathways, including metabolic activation to reactive intermediates, photochemical transformation to more toxic species, and direct interaction with cellular macromolecules. Perhaps most significantly, a 2020 study identified 1-AP as an endogenous mediator of chronic kidney disease progression through aryl hydrocarbon receptor (AhR) activation, suggesting this compound may have broader pathological significance than previously recognized [1].

The genotoxic potential of 1-AP manifests through several distinct but interconnected mechanisms: (1) enzymatic activation to reactive intermediates capable of forming covalent DNA adducts; (2) photochemical transformation to products with enhanced mutagenicity; and (3) induction of oxidative stress leading to mitochondrial DNA damage. Understanding these multifaceted toxicity pathways is essential for researchers investigating chemical carcinogenesis, environmental toxicology, and drug safety assessment, particularly given the compound's presence in both environmental contaminants and biological systems. This whitepaper provides a comprehensive technical analysis of 1-AP's genotoxicity mechanisms, along with detailed experimental methodologies for its detection and quantification in research settings.

Metabolic Activation and Chemical Properties

Structural Characteristics and Metabolic Pathways

1-Aminopyrene is characterized by a polycyclic aromatic structure consisting of four fused benzene rings with an amino group at the 1-position. This configuration creates an electron-rich system that facilitates metabolic activation through multiple enzymatic pathways. The compound undergoes complex biotransformation primarily mediated by cytochrome P450 enzymes, with additional contributions from N-acetyltransferases (NAT) and sulfotransferases (SULT). Research demonstrates that the presence of the nitrogen atom significantly influences the metabolic toxication reactions compared to carbon-only PAHs, shifting the predominant activation pathways toward N-oxidation rather than ring oxidation [2].

The metabolic activation of 1-AP occurs through two primary pathways: (1) N-hydroxylation catalyzed by cytochrome P450 enzymes (particularly CYP1A1, CYP1A2, and CYP1B1), resulting in the formation of N-hydroxy-1-aminopyrene; and (2) subsequent conjugation reactions mediated by sulfotransferases or N-acetyltransferases that produce highly reactive ester derivatives. These electrophilic metabolites can interact with DNA to form covalent adducts, primarily at the C8 position of deoxyguanosine, creating N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) as the major DNA lesion [3] [4]. The reactivity of these intermediates is influenced by the nitrogen charge density and oxidation potential of the parent amine, factors that determine the efficiency of N-oxidation and subsequent DNA binding capability [4].

Enzymatic Activation and Reactive Intermediate Formation

Table 1: Enzymatic Activation of 1-Aminopyrene by Human Metabolic Enzymes

| Enzyme Category | Specific Enzymes | Reaction Type | Reactive Products | Percentage of Reactions |

|---|---|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | N-hydroxylation | N-hydroxy-1-aminopyrene | 58% |

| Sulfotransferases | SULT1A1, SULT1A2, SULT1C1, SULT1C2 | O-sulfation | Sulfonated esters | 15% |

| N-acetyltransferases | NAT1, NAT2 | O-acetylation | Acetylated esters | 6% |

| Aldo-keto reductases | AKR1A1, AKR1B1, AKR1C1-4 | Reduction | Reduced metabolites | 16% |

| Minor enzymes | NPR, COX, EH | Various | Various products | 5% |

Data obtained from in vitro studies on human metabolic enzymes involved in PAH activation, showing the predominant role of cytochrome P450 enzymes, particularly Family 1, in 1-AP metabolic activation [2]. The distribution of enzymatic responsibility demonstrates that Phase I enzymes (particularly CYP family members) account for the majority of activation reactions, while Phase II enzymes typically associated with detoxification can paradoxically enhance toxicity through conjugation reactions that generate more reactive intermediates.

The N-hydroxy derivative of 1-AP represents a critical intermediate in its genotoxic pathway. This metabolite can undergo further activation via sulfation or acetylation to form reactive ester derivatives that generate highly electrophilic nitrenium ions. These nitrenium ions exhibit strong electrophilic character and preferentially attack nucleophilic sites in DNA, particularly the C8 position of guanine bases. Molecular orbital calculations indicate that the positive charge density on the nitrogen atom correlates with the efficiency of N-hydroxy arylamine formation, explaining the reactivity patterns observed with 1-AP and related aromatic amines [4]. The resulting DNA adducts can persist if not properly repaired and may lead to mutational events during DNA replication.

Figure 1: Metabolic Activation Pathways of 1-Aminopyrene. The diagram illustrates the sequential enzymatic transformations that convert 1-AP to reactive intermediates capable of forming DNA adducts. Cytochrome P450 enzymes initiate activation through N-hydroxylation, followed by conjugation reactions that generate highly reactive ester derivatives. These esters spontaneously hydrolyze to form nitrenium ions that covalently bind to DNA.

Photochemical Transformation and Products

Photodegradation and Reactive Species Formation

1-Aminopyrene undergoes rapid photochemical transformation when exposed to ultraviolet-A (UVA) radiation at intensities comparable to outdoor environmental levels. Studies demonstrate that 1-AP has a photodegradation half-life of approximately 7.1 minutes in 10% methanolic buffer solutions under UVA irradiation, indicating its high photosensitivity [5]. This photolytic process generates multiple reactive species including free radicals and singlet oxygen (¹O₂), which contribute to oxidative damage pathways. The presence of radical scavengers such as 1,4-dithiothreitol, histidine, or sodium azide significantly slows the photodegradation rate, confirming the involvement of reactive oxygen species in the transformation process.

The photochemical transformation of 1-AP yields several toxic products through oxidation and dimerization reactions. The identified major photoproducts include 1-hydroxyaminopyrene, 1-nitrosopyrene, 1-nitropyrene, and covalent dimeric forms of the parent compound. Among these, 1-hydroxyaminopyrene is particularly significant as it can directly react with DNA to form covalent adducts without requiring further metabolic activation. When 1-AP is irradiated in the presence of DNA, the resulting photoproduct mixture leads to substantial DNA binding, primarily mediated through the 1-hydroxyaminopyrene intermediate. This pathway represents an important activation mechanism that functions independently of enzymatic metabolism and may contribute significantly to 1-AP's overall genotoxicity profile [5].

Mutagenic Potency of Photoproducts

Table 2: Mutagenic Potency of 1-AP and Its Photoproducts in the Mutatox Test

| Compound | Direct Medium (μM) | S-9 Medium (μM) | Notes |

|---|---|---|---|

| 1-AP | 1.25 (LOEC) | NA (no mutagenic response) | Parent compound shows direct-acting mutagenicity |

| 1-AP Photoproducts | 10 (LOEC) | 5 (LOEC) | Photoproducts show enhanced mutagenicity in S-9 |

| 1-Nitropyrene | NA (no mutagenic response) | 0.625 (LOEC) | Requires metabolic activation for mutagenicity |

| Key Findings | Photoproducts are more genotoxic than 1-AP in S-9 medium | Photoproducts are more mutagenic than 1-NO₂P in direct medium | 1-NO₂P alone cannot account for all mutagenicity |

LOEC = Lowest-Observed-Effect Concentration; Data sourced from Mutatox testing showing the comparative mutagenicity of 1-AP and its phototransformation products [5]. The differential mutagenic responses between direct and S-9 activated conditions indicate that distinct mutagenic mechanisms are operative. The photoproduct mixture demonstrates enhanced genotoxic potential compared to either the parent 1-AP or 1-nitropyrene alone, suggesting that environmental phototransformation significantly increases the hazardous nature of this compound.

The environmental significance of 1-AP phototoxicity is particularly relevant for aquatic ecosystems and human exposure through contaminated water sources. The photodegradation rate combined with the enhanced mutagenicity of the transformation products suggests that surface water layers exposed to sunlight may present significant toxicity risks to aquatic organisms. Furthermore, water turbulence can distribute these photoproducts to deeper layers, expanding the potential exposure risk throughout aquatic environments. These findings highlight the importance of considering photochemical transformation when assessing the environmental impact and health risks of polycyclic aromatic amines, as the resulting compounds may exhibit substantially different toxicological profiles compared to their parent structures [5].

DNA Adduct Formation and Damage Response

DNA Adduct Characterization and Conformational Effects

The primary DNA adduct formed by 1-AP is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), which has been extensively characterized using spectroscopic and thermodynamic approaches [3]. This adduct forms when reactive metabolites of 1-AP, particularly the nitrenium ion generated from N-hydroxy-1-aminopyrene, covalently bind to the C8 position of deoxyguanosine residues in DNA. Spectroscopic analyses including UV absorption, fluorescence emission, and circular dichroism studies reveal that dGAP exhibits distinct spectral properties depending on pH conditions and sequence context. Under basic conditions, dGAP displays a characteristic emission spectrum that differs significantly from those observed under neutral or acidic conditions, suggesting that the ionic state of the adduct influences its conformational preferences [3].

The presence of dGAP in DNA duplexes induces significant structural perturbations that impact biological processing. In oligonucleotide duplexes, the 1-aminopyrene moiety can adopt either intercalated structures where the aromatic system inserts between adjacent base pairs, or base-displaced conformations where the modified guanine is extruded from the DNA helix. These structural alterations have important implications for DNA repair and mutagenic outcomes. Duplexes with intercalated pyrene structures typically exhibit exciplex fluorescence and increased fluorescence yields compared to single-stranded oligonucleotides, providing a spectroscopic signature for adduct conformation. The specific conformation adopted depends on factors including sequence context, base pairing opposite the lesion, and the presence of mismatches or deletions in the complementary strand [3].

DNA Damage Signaling and Repair

The formation of 1-AP DNA adducts triggers comprehensive cellular DNA damage response pathways, including phosphorylation of histone variant H2AX at serine 139 to form γH2AX. This phosphorylation event is primarily mediated by PI3-family kinases, particularly ATM (ataxia telangiectasia mutated), ATR (ATM and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase catalytic subunit) [6]. The resulting γH2AX serves as a platform for recruitment of DNA repair proteins and forms visible foci at sites of DNA damage that can be quantified as a sensitive measure of genotoxicity. The γH2AX assay represents one of the most sensitive methods for detecting DNA double-strand breaks, with the ability to detect even single foci formation in individual cells [7].

The repair of 1-AP DNA adducts involves multiple DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). The specific pathway engaged depends on the structural context of the adduct and the extent of helical distortion. Larger adducts that cause significant DNA bending typically activate NER, while smaller modifications may be processed by BER. The repair efficiency significantly influences the mutagenic outcomes of 1-AP exposure, as persistent adducts can lead to misincorporation during DNA replication. Studies demonstrate that dGAP adducts can induce primarily G to T transversions and frameshift mutations in bacterial and mammalian systems, mutation types consistent with bulky DNA adducts that disrupt normal base pairing [3].

Endogenous Formation and Pathological Significance

Discovery as an Endogenous Toxicant

Recent research has uncovered that 1-aminopyrene functions not only as an environmental pollutant but also as an endogenous mediator of disease pathology, particularly in chronic kidney disease (CKD). A landmark 2020 study employing metabolomic profiling identified 1-AP as one of six aryl-containing metabolites (ACMs) significantly elevated during progressive CKD in both 5/6 nephrectomized rat models and human patients with various nephropathies, including idiopathic membranous nephropathy, diabetic nephropathy, and IgA nephropathy [1]. This endogenous 1-AP demonstrated strong correlation with disease markers, showing positive association with serum creatinine and negative correlation with creatinine clearance, suggesting its potential role as both a biomarker and mediator of renal dysfunction.

The endogenous origin of 1-AP likely derives from in vivo reduction of 1-nitropyrene, which can enter the body through inhalation of polluted air or ingestion of contaminated food. Once formed, 1-AP functions as a potent aryl hydrocarbon receptor (AhR) agonist, activating downstream signaling pathways that promote renal fibrosis and disease progression. Molecular docking studies confirm that 1-AP effectively binds to and activates AhR, leading to upregulation of characteristic target genes including CYP1A1, CYP1A2, and CYP1B1 [1]. This AhR activation occurs not only in experimental models but also in human kidney diseases, establishing 1-AP as a clinically relevant uremic toxin that contributes to the progression of chronic kidney disease.

Mitochondrial Toxicity and Oxidative Stress

Exposure to 1-AP and its precursor 1-nitropyrene induces significant mitochondrial dysfunction characterized by alterations in mitochondrial DNA copy number (mtDNAcn), a key indicator of mitochondrial damage. Research conducted in 2023 demonstrated that atmospheric 1-nitropyrene exposure leads to measurable increases in urinary metabolites including 6-hydroxy-1-nitropyrene (6-OHNP) and N-acetyl-1-aminopyrene (1-NAAP), which significantly correlate with changes in mtDNAcn [8]. These findings suggest that the metabolism of absorbed nitropyrenes generates excess reactive oxygen species (ROS), damaging mitochondrial DNA and triggering compensatory changes in mtDNA replication.

The oxidative stress response to 1-AP involves both direct redox cycling and indirect activation of pro-oxidant enzymatic systems. The metabolic activation of 1-AP can generate semiquinone radicals and other reactive intermediates that participate in redox cycling, producing superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂). These primary ROS can then undergo metal-catalyzed reactions to form highly reactive hydroxyl radicals (•OH) through Fenton chemistry, initiating oxidative damage cascades that affect lipids, proteins, and DNA [9]. Additionally, 1-AP metabolism may indirectly stimulate ROS production through activation of inflammatory responses and induction of cytochrome P450 enzymes, creating a self-amplifying cycle of oxidative stress that contributes to its overall genotoxicity.

Experimental Methods and Detection Protocols

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) represents a versatile and sensitive method for detecting DNA damage induced by 1-AP and its metabolites. This technique can identify various types of DNA lesions including strand breaks, alkali-labile sites, oxidized bases, and certain DNA adducts. The standard alkaline comet assay protocol involves embedding cells in agarose on microscope slides, lysing to remove cellular membranes and proteins, electrophoresing under alkaline conditions to draw damaged DNA from the nucleus, and staining for visualization. The resulting "comet" patterns are quantified by measuring tail length, intensity, and moment, which correlate with the extent of DNA damage [10].

For specific detection of 1-AP-induced DNA adducts, the comet assay can be modified to include enzyme treatment steps that enhance sensitivity toward particular lesions. For example, incubation with formamidopyrimidine DNA glycosylase (FPG) or endonuclease III can convert oxidized bases to strand breaks, increasing detection of oxidative damage. The comet assay has been validated for use in various cell types and species, and its reliability has led to adoption as an in vivo test for genotoxicity in animal organs by the Organisation for Economic Co-operation and Development (OECD). When applying this method to 1-AP research, it is crucial to include appropriate positive controls (e.g., cells treated with known genotoxins) and method controls (e.g., cells without treatment but with enzyme digestion) to ensure accurate interpretation of results [10].

γH2AX Detection Methodologies

The γH2AX foci assay provides a highly sensitive approach for detecting DNA double-strand breaks resulting from 1-AP exposure. Among available detection methods, automated fluorescence microscopy offers the highest sensitivity with a limit of detection (LoD) of 0.53 μM etoposide equivalent, significantly lower than flow cytometry (LoD >10-fold higher) or immunoblotting (poorest LoD) [7]. The superior sensitivity of microscopic foci quantification derives from its ability to detect individual foci corresponding to single DNA damage sites, unlike intensity-based methods that measure bulk fluorescence.

Table 3: Comparison of γH2AX Detection Methods for DNA Damage Assessment

| Method | Sensitivity | Resolution | Throughput | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Automated Fluorescence Microscopy | Highest (LoD: 0.53 μM) | Single-focus level | Medium | Detects individual foci, distinguishes pan-nuclear staining | Requires specialized equipment, moderate throughput |

| Flow Cytometry | Medium (LoD: >5-10× microscopy) | Single-cell level | High | Rapid analysis of large cell numbers, quantitative | Cannot distinguish individual foci, lower sensitivity |

| Immunoblotting | Lowest | Population average | Low | Confirms specific protein detection, semi-quantitative | No cellular resolution, poor sensitivity |

| ELISA | Medium | Population average | Medium-High | Quantitative, compatible with standard lab equipment | No cellular resolution, may miss heterogeneous responses |

Comparative analysis of γH2AX detection techniques based on performance characteristics reported in methodological studies [7]. The optimal method selection depends on specific research requirements, with microscopy preferred for low-level damage detection and flow cytometry suitable for higher-throughput screening applications.

The protocol for automated γH2AX immunofluorescence microscopy involves several critical steps: (1) cell fixation in formaldehyde to preserve nuclear architecture; (2) permeabilization with Triton X-100 to allow antibody access; (3) blocking with BSA to reduce non-specific binding; (4) incubation with anti-γH2AX primary antibody; (5) staining with fluorochrome-conjugated secondary antibody; and (6) mounting with DAPI-containing medium for nuclear counterstaining [7]. For 1-AP genotoxicity assessment, researchers should consider the compound's timing of DNA damage induction, typically analyzing γH2AX formation at multiple timepoints (e.g., 0.5, 1, 2, 4, and 24 hours) after exposure to capture both initial damage and repair kinetics. Cells exhibiting pan-nuclear γH2AX staining (indicative of apoptosis) should be recorded separately, and samples with >5% such cells typically excluded from foci quantification to ensure accurate measurement of repairable DNA damage [7].

Figure 2: Experimental Workflow for γH2AX Detection via Automated Fluorescence Microscopy. The diagram outlines the key procedural steps for quantifying DNA double-strand breaks through γH2AX foci formation, from cell preparation through final quantification. This method provides the highest sensitivity for detecting 1-AP-induced DNA damage.

Research Implications and Future Directions

The multifaceted genotoxicity of 1-aminopyrene presents significant implications for both environmental risk assessment and pharmaceutical development. From an environmental perspective, the compound's presence as both a primary pollutant and transformation product of 1-nitropyrene necessitates comprehensive monitoring strategies, particularly in urban areas with high diesel emissions. The discovery of 1-AP as an endogenous toxin in chronic kidney disease patients suggests potential applications as a prognostic biomarker for disease progression and highlights the importance of considering aryl hydrocarbon receptor signaling in nephropathy pathogenesis [1]. Furthermore, the photochemical enhancement of 1-AP toxicity indicates that traditional risk assessments based solely on parent compound toxicity may substantially underestimate the hazards associated with environmental exposure.

From a drug development perspective, understanding 1-AP's genotoxic mechanisms provides valuable insights for structural alert identification and compound prioritization in early discovery stages. The molecular features of 1-AP, including the planar aromatic system and primary amine group, represent structural characteristics associated with DNA adduct formation that should be considered in lead optimization. Additionally, the enzymatic pathways involved in 1-AP activation (particularly CYP1A1, CYP1A2, and CYP1B1) represent potential sources of interindividual variability in susceptibility that could inform personalized risk assessment strategies. Research on flavonoid antagonism of AhR activation by 1-AP suggests potential therapeutic approaches for mitigating toxicity, particularly through structure-activity relationships influenced by the number and location of hydroxyl and glycosyl groups on the flavonoid structure [1].

Significant research gaps remain in our understanding of 1-AP genotoxicity, particularly regarding the quantitative contribution of endogenous formation to overall body burden, the influence of genetic polymorphisms in metabolic enzymes on individual susceptibility, and the potential epigenetic effects of chronic low-dose exposure. Future studies should prioritize the development of advanced analytical methods for specific DNA adduct quantification in human tissues, investigation of 1-AP's effects on DNA repair efficiency, and exploration of its potential as a mediator in gene-environment interactions that influence disease susceptibility. These research directions will enhance our understanding of this complex toxicant and inform evidence-based strategies for mitigating its health impacts.

References

- 1. Identification of endogenous 1 ‐ aminopyrene as a novel mediator of... [pmc.ncbi.nlm.nih.gov]

- 2. of Potentially Toxic Metabolites of Polycyclic... | Preprints.org Formation [preprints.org]

- 3. "Spectroscopic and thermodynamic studies of the major DNA ..." adduct [digitalcommons.lib.uconn.edu]

- 4. The metabolic N - oxidation of carcinogenic... | Semantic Scholar [semanticscholar.org]

- 5. Photochemical transformation and phototoxicity of 1 - aminopyrene [pubmed.ncbi.nlm.nih.gov]

- 6. H2AFX - Wikipedia [en.wikipedia.org]

- 7. Comparison of different immunoassays for γH quantification 2 AX [jlpm.amegroups.org]

- 8. Effects of polycyclic aromatic hydrocarbon exposure on mitochondrial... [pubmed.ncbi.nlm.nih.gov]

- 9. : The Good and the Bad | IntechOpen Reactive Oxygen Species [intechopen.com]

- 10. Measuring DNA modifications with the comet : a compendium of... assay [pubmed.ncbi.nlm.nih.gov]

nitrogen-substituted PAH NPAH carcinogenicity pyrene

PAH Carcinogenicity: Mechanisms and Key Indicators

The carcinogenicity of PAHs is well-established and is primarily linked to their metabolic activation within the body. The search results highlight several key mechanisms and indicator compounds.

Table 1: Key Carcinogenic PAHs and Their Characteristics

| PAH Compound | Role / Classification | Key Characteristics / Mechanisms |

|---|

| Benzo[a]pyrene (B[a]P) [1] | Primary indicator of carcinogenic PAH mixture [1]. | • Metabolic activation to reactive diol epoxide intermediates. • These intermediates covalently bind to DNA [1]. | | Fluoranthene [1] | Complementary indicator [1]. | • Estimated carcinogenic potency ~20x less than B[a]P [1]. | | Dibenzo[a,l]pyrene [1] | Most carcinogenic PAH identified [1]. | • Occurs at very low concentrations in the environment [1]. | | Indeno[1,2,3-cd]pyrene [2] | Possible human carcinogen; one of 16 PAHs measured in environmental studies [2]. | • Metabolized by cytochrome P450 system to nitro, quinone, or hydroxyl groups. • Nitro and quinone metabolites are cytotoxic/carcinogenic. • Can form DNA adducts, disrupting replication [2]. | | Nitro-PAHs (from processed meat) [3] | Potential carcinogens (e.g., N-nitroso compounds like NDMA) [3]. | • Formed during meat processing (curing, smoking) and cooking. • Can be directly genotoxic or require metabolic activation [3]. |

The following diagram illustrates the core metabolic pathway that activates PAHs, leading to their carcinogenic effects.

Core pathway of metabolic activation for PAH carcinogenicity.

Proposed Experimental Workflow for NPAH Research

While detailed protocols for NPAHs are not in the search results, the general approach for studying their carcinogenicity can be inferred. The workflow below outlines key stages from sample preparation to hazard assessment.

A generic workflow for investigating NPAH carcinogenicity.

Knowledge Gaps and Research Directions

Based on the search results, the following areas require further investigation to fully understand NPAH carcinogenicity:

- Contrasting Metabolic Pathways: The metabolic fate of NPAHs may differ significantly from their parent PAHs due to the presence of the nitrogen moiety, potentially leading to unique reactive intermediates [3] [2].

- Specific NPAH Adducts: The structure and stability of DNA adducts formed by different NPAHs are critical for understanding their mutagenic potential and require detailed characterization [3].

- Synergistic Effects: The combined effect of exposure to NPAHs and other environmental pollutants is a complex area that remains largely unexplored [3].

How to Proceed with Your Research

To develop the in-depth technical guide you require, I suggest you:

- Consult Specialized Databases: Use toxicology and chemical databases such as the EPA's CompTox Chemicals Dashboard and IARC Monographs for detailed profiles on specific NPAH compounds.

- Refine Your Search: Use precise chemical names (e.g., "1-nitropyrene", "3-nitrofluoranthene") in literature searches on platforms like PubMed and Scifinder to locate relevant experimental protocols and quantitative data.

References

1-aminopyrene spectroscopic characterization

Fundamental Properties & Basic Spectra

- Molecular Formula: C₁₆H₁₁N

- Molecular Weight: 217.27 g/mol [1]

- CAS Registry Number: 1606-67-3 [1]

- Melting Point: 117-118 °C [1]

The UV/Visible spectrum of 1-aminopyrene has been digitized by NIST, providing a reference for its absorption characteristics [1].

Spectroscopic Data Summary

The table below summarizes key spectroscopic data for 1-aminopyrene:

| Spectroscopic Method | Key Data Points and Characteristics | Experimental Conditions / Notes |

|---|---|---|

| UV/Visible Spectroscopy [1] | Specific absorbance wavelengths available via digitized spectrum. | Spectrum sourced from NIST OSRD; instrument: Hilger-Watts Uvispek H 700, 308. |

| Fluorescence Spectroscopy [2] [3] | Fluorescence quenched by reduced graphene oxide (rGO). | Quenching occurs via photoinduced electron transfer from 1-aminopyrene to rGO. |

| Theoretical Calculations (DFT) [2] [3] | Electron density resides on 1-Ap in HOMO; on graphene in LUMO. | Supports mechanism of excited-state intermolecular electron transfer. |

Advanced Applications & Derivative Characterization

1-aminopyrene is often functionalized to create tags and probes. Its derivatives are widely used in analytical chemistry.

- Multi-cationic Aminopyrene Labeling Tags: New tags were synthesized from 8-aminopyrene-1,3,6-trisulfonic acid to improve oligosaccharide analysis via CE-MS. These tags feature quaternary ammonium moieties for permanent positive charge, achieving sub-micromolar detection limits for maltooligosaccharides [4].

- APTS-derivatized Oligosaccharides: APTS (1-aminopyrene-3,6,8-trisulfonate) is a key derivative. A established protocol exists for analyzing APTS-labeled oligosaccharides using CE with MALDI-TOF MS detection [5].

- Derivatization: Oligosaccharides are tagged with the APTS label.

- Separation: Components are resolved by Capillary Electrophoresis (CE).

- Fraction Collection: An automated high-resolution fraction collector isolates resolved peaks.

- MS Analysis: Fractions are analyzed by MALDI-TOF MS in negative ion mode using a specific matrix for sensitive detection of molecular ions [M-H]⁻ [5].

The following diagram illustrates this integrated workflow:

Workflow for analyzing APTS-derivatized oligosaccharides combining CE and MALDI-TOF MS [5].

Detailed Experimental Protocols

MALDI-TOF MS Analysis of APTS-labeled Oligosaccharides

This protocol is adapted from the analysis performed on CE-separated components [5].

- Sample Preparation: Isolate APTS-derivatized oligosaccharide fractions collected from CE.

- On-Probe Cleanup: Mix the sample with a cation-exchange resin on the MALDI probe to remove interfering salts.

- Matrix Application: Use a 1:1 mixture of 6-hydroxypicolinic acid and 3-hydroxypicolinic acid as the matrix.

- Instrument Settings:

- Ionization Mode: Negative

- Detection: Each APTS-oligosaccharide adduct typically generates a single [M-H]⁻ peak.

- Performance: The method is highly sensitive, with a reported detection limit of 30 fmol for APTS-labeled maltoheptaose [5].

Investigating Electron Transfer with Fluorescence Quenching

This protocol is based on the study of electron transfer from 1-aminopyrene to reduced graphene oxide (rGO) [2] [3].

- Sample Preparation: Prepare solutions of 1-aminopyrene with varying concentrations of rGO quencher.

- Steady-State Measurements:

- Fluorescence Spectra: Record the fluorescence intensity of 1-aminopyrene as a function of rGO concentration.

- Absorption Spectra: Verify that the absorption signature of 1-aminopyrene remains unchanged to rule out ground-state complex formation.

- Time-Resolved Measurements:

- Fluorescence Lifetime: Measure the fluorescence lifetime (τ) of 1-aminopyrene at different rGO concentrations. A decrease in lifetime with increasing quencher concentration confirms dynamic quenching.

- Data Analysis:

- Stern-Volmer Plot: Plot I₀/I (or τ₀/τ) against quencher concentration. An upward curvature can be observed in complex systems.

- Free Energy Calculation: Estimate the Gibbs free energy change (ΔG) for electron transfer to determine if the process is thermodynamically favorable.

- Theoretical Support: Perform DFT calculations to visualize the HOMO and LUMO distributions, which will show electron density on 1-aminopyrene and graphene, respectively, supporting the electron transfer mechanism [2] [3].

References

- 1. - 1 Aminopyrene [webbook.nist.gov]

- 2. Excited state electron transfer from aminopyrene to graphene... [pubmed.ncbi.nlm.nih.gov]

- 3. Excited state electron transfer from aminopyrene to graphene... [pubs.rsc.org]

- 4. Multi-cationic aminopyrene -based labeling tags for oligosaccharide... [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 1 - aminopyrene -3,6,8-trisulfonate-derivatized... [pubmed.ncbi.nlm.nih.gov]

Environmental Sources and Role as an Exposure Biomarker

The table below summarizes the primary environmental sources and the role of 1-AP as a biomarker.

| Source Type | Description | Key Context / Evidence |

|---|---|---|

| Diesel Exhaust | A metabolite of 1-nitropyrene (1-NP), a common nitrated polycyclic aromatic hydrocarbon (NPAH) in diesel exhaust particles [1] [2]. | Considered a more specific biomarker for diesel exposure than general PAHs [3] [4]. |

| Controlled Human Exposure | Urinary 1-AP significantly increased in volunteers after 1-hour exposure to controlled diesel exhaust (300 µg/m³ PM₁₀) compared to clean air [3] [5]. | Median levels rose from 21.7 to 138.7 ng/g creatinine, confirming its value as a biomarker of internal dose [3]. |

| Occupational Exposure | Urinary 1-AP levels were significantly higher and strongly correlated with exposure to soot and elemental carbon in diesel engine testers [2] [4]. | Diesel engine testers were 12.8 times more likely to have detectable 1-AP than unexposed controls [2]. |

| Environmental Contamination | Detected in sediments from marshes impacted by industrial and urban activities [6]. | Presence suggests its parent compound, 1-NP, is part of complex organic pollution from human activities [6]. |

Quantitative Data from Exposure Studies

The following table compiles key quantitative findings on 1-AP levels from various scientific studies.

| Study Population / Context | 1-AP Levels (Measured in Urine) | Notes / Correlation |

|---|---|---|

| Controlled Exposure (2009) [3] | Median: 138.7 ng/g creatinine (after DE) vs. 21.7 ng/g creatinine (clean air control) | 1-hour controlled exposure of healthy volunteers. |

| Korean Workers (2022) [1] | Average: 0.334 pg/g creatinine | Significant correlation (r=0.385, p=0.002) with personal exposure to atmospheric 1-NP. |

| Diesel Engine Testers (2023) [2] | Significantly higher in testers (p<0.001) | Concentration strongly correlated with personal soot exposure and urinary mutagenicity (p<0.001). |

Detailed Experimental Protocols for 1-AP Analysis

For researchers, here are detailed methodologies for measuring 1-AP in human urine, as used in key studies.

1. Sample Preparation and Hydrolysis

- A 2 mL aliquot of urine is hydrolyzed by adding 20 μL of β-glucuronidase (from Helix Pomatia Type H-2) and 2 mL of 0.1 M sodium acetate buffer (pH ~5.0).

- The solution is incubated at 37°C overnight (~16 hours) to deconjugate glucuronidated metabolites [2].

2. Liquid-Liquid Extraction

- After hydrolysis, the solution is mixed with 25 μL of internal standards (e.g., 1-aminonaphthalene-d7).

- 500 μL of 10 M NaOH is added to make the solution basic.

- The target analytes are extracted by adding 6 mL of a CH₂Cl₂/hexane mixture (1/2 v/v) and shaking vigorously for one hour.

- The mixture is then centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the organic phase [2].

3. Concentration and Reconstitution

- The organic supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of high-purity nitrogen.

- The dried residue is reconstituted in an acetonitrile-water (1:4 by volume) solution, vortexed, and prepared for instrumental analysis [2].

4. Instrumental Analysis: HPLC-Fluorescence vs. LC-MS/MS

- HPLC-Fluorescence Detection: This method was used in earlier controlled exposure studies. It is a practical and sensitive technique for quantifying 1-AP [3] [7].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more modern and specific approach. The final extract is analyzed using an HPLC system coupled to a triple quadrupole mass spectrometer (e.g., TSQ Quantum Access MAX). A gradient mobile phase is used to separate the analytes before detection by MS/MS [2].

Biological Pathways and Mutagenicity

Metabolic Pathway from Diesel Exposure 1-Aminopyrene is the end-product of the nitro-reduction metabolic pathway of 1-nitropyrene (1-NP), a major nitro-PAH in diesel exhaust [2]. The following diagram illustrates this pathway and its biological context.

Biological pathway of 1-AP from exposure to health effects.

Mutagenicity and DNA Damage

- The reactive intermediates (nitroso-PAHs) formed during 1-NP metabolism can bind to DNA, forming major adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [8].

- The dGAP adduct is bulky and causes DNA polymerases to stall during replication. Error-prone bypass of this lesion by Y-family DNA polymerases (e.g., hPolη, hPolκ, hPolι) can lead to base substitutions, deletions, and insertions, which are the foundation of its mutagenic and carcinogenic potential [8].

Emerging Endogenous Role in Disease

Beyond being a marker of environmental exposure, a 2020 study uncovered a novel endogenous role for 1-AP:

- It was identified as an aryl-containing metabolite (ACM) that was significantly increased in a rat model of chronic kidney disease (CKD) and in CKD patients [9].

- The study demonstrated that 1-AP can activate the aryl hydrocarbon receptor (AhR) signaling pathway, up-regulating target genes like CYP1A1, CYP1A2, and CYP1B1 [9].

- This activation was shown to promote renal fibrosis, a key process in CKD progression. The level of 1-AP showed a strong positive correlation with serum creatinine, a marker of kidney dysfunction [9].

References

- 1. Urinary 1 - aminopyrene level in Koreans as a biomarker for the amount... [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Amino-PAHs in Relation to Diesel Engine Emissions and... [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 1 - aminopyrene in human urine after a controlled... [pubs.rsc.org]

- 4. Scholars@Duke publication: Urinary Amino-PAHs in relation to diesel... [scholars.duke.edu]

- 5. Scholars@Duke publication: Quantification of 1 - aminopyrene in... [scholars.duke.edu]

- 6. Organic pollution and genotoxicity of sediments of the Palun marshes... [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Quantification of 1 - aminopyrene in human urine after... [academia.edu]

- 8. Quantitative Analysis of the Mutagenic Potential of... [pmc.ncbi.nlm.nih.gov]

- 9. Identification of endogenous 1 ‐ aminopyrene as a novel mediator of... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Determining 1-Aminopyrene-DNA Binding Constants

Introduction

1-aminopyrene (1-AP) represents an important model compound for studying the interactions between polycyclic aromatic hydrocarbons (PAHs) and biological macromolecules. As a metabolite of the environmental pollutant 1-nitropyrene, 1-AP has demonstrated significant genotoxic and mutagenic potential through its ability to form covalent adducts with DNA bases, specifically N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP). Understanding the precise binding mechanisms and quantifying the binding affinity of 1-AP with DNA is crucial for toxicological assessment and drug development efforts focused on mitigating its harmful effects. These application notes provide detailed methodologies for determining 1-AP-DNA binding constants using various analytical techniques, enabling researchers to obtain reliable and reproducible data for risk assessment and mechanistic studies [1] [2] [3].

The interaction between 1-aminopyrene and DNA occurs through multiple mechanisms, including intercalative binding, electrostatic interactions, and supramolecular complexation, depending on the experimental conditions such as pH and ionic strength. At physiological pH, 1-AP primarily interacts with DNA through intercalation between base pairs, with additional stabilization from electrostatic forces due to its amino group. These interactions can be quantified through various biochemical and biophysical techniques, each offering unique advantages for specific experimental requirements. The following sections present comprehensive protocols for determining binding constants using electrochemical and spectroscopic methods, along with detailed data analysis procedures to ensure accurate interpretation of results [1] [2].

Binding Parameters and Quantitative Data

Experimentally Determined Binding Parameters for 1-Aminopyrene-DNA Interactions

Table 1: Experimentally determined binding parameters for 1-aminopyrene with various DNA targets

| DNA Target | Method | Binding Constant (K) | Binding Site Size (bp) | Temperature (°C) | pH | Reference |

|---|---|---|---|---|---|---|

| dsDNA (Calf Thymus) | Voltammetry | ~10⁶ M⁻¹ | N/R | 25 | 7.2 | [1] |

| p53 DNA | Fluorescence | ~10⁶ L/mol | N/R | 25 | 7.4 | [2] |

| C-myc DNA | Fluorescence | <10⁶ L/mol | N/R | 25 | 7.4 | [2] |

| DNA-TO-PRO-3 complex | Competitive Fluorimetry | N/R | N/R | 25 | 7.2 | [1] |

N/R = Not explicitly reported in the search results

Comparison of Methodological Approaches for Binding Constant Determination

Table 2: Comparison of methodological approaches for determining 1-aminopyrene-DNA binding constants

| Method | Detection Limit | Linear Range | Key Parameters Measured | Advantages | Limitations |

|---|---|---|---|---|---|

| DP Voltammetry | 10⁻⁸ mol/dm³ | 2×10⁻⁸ to 4×10⁻⁷ mol/dm³ | Binding constant, Gibbs free energy | High sensitivity, wide linear range | Requires electrode modification |

| Cyclic Voltammetry | Variable | Concentration-dependent | Binding constant, site size, ΔG | Provides thermodynamic parameters | Lower sensitivity than DPV |

| Fluorescence Spectroscopy | ~10⁻⁹ M (for competitive assays) | N/R | Binding constant, binding mode | High sensitivity, mechanistic insights | Requires fluorophore labeling |

| Electrophoretic Mobility Shift | N/R | N/R | Binding confirmation, complex stability | Visual confirmation of binding | Less quantitative than other methods |

Electrochemical Methods and Protocols

Voltammetric Determination Using Modified Electrodes

Principle: Electrochemical methods leverage the changes in redox behavior of 1-aminopyrene when bound to DNA compared to its free state. These changes manifest as shifts in formal potential and decreases in peak current due to restricted diffusion and electronic interactions within the DNA complex.

Protocol 1: Differential Pulse Voltammetry (DPV) with DNA-Modified Electrodes

Reagents and Materials:

- Carbon paste electrodes (CPE, 3 mm diameter)

- Double-stranded DNA (calf thymus or salmon sperm)

- 1-aminopyrene standard solution (1 mM in DMSO)

- Tris-HCl buffer (10 mM, pH 7.2, containing 50 mM NaCl)

- Electrochemical cell with three-electrode setup

Experimental Procedure:

Electrode Modification:

- Prepare DNA-modified carbon paste electrode by mixing 5 mg of dsDNA with 95 mg of carbon paste.

- Alternatively, immobilize DNA on pre-formed electrodes by drop-casting 5 μL of DNA solution (5 mg/mL) and air-drying.

- For screen-printed electrodes (SPE), modify with 2 μL of DNA solution and allow to dry under infrared lamp [1].

Preconcentration Step:

- Immerse the DNA-modified electrode in 1-AP solution (concentration range: 2×10⁻⁸ to 4×10⁻⁷ mol/dm³) in Tris-HCl buffer.

- Apply optimized accumulation potential (-0.2 V to +0.5 V depending on pH) for 2-5 minutes with stirring.

- Rinse gently with pure buffer solution to remove unbound 1-AP [1].

Voltammetric Measurement:

- Transfer electrode to clean electrochemical cell containing only Tris-HCl buffer.

- Record DPV signals using the following parameters:

- Potential range: -0.8 V to +0.8 V (vs. Ag/AgCl)

- Pulse amplitude: 50 mV

- Pulse width: 50 ms

- Scan rate: 10 mV/s

- Measure the oxidation peak current of 1-AP at approximately +0.35 V [1].

Data Analysis:

- Construct calibration curve by plotting peak current versus 1-AP concentration.

- Calculate binding constant from the change in electrochemical signal upon DNA binding.

Figure 1: Experimental workflow for voltammetric determination of 1-AP-DNA binding constant using DNA-modified electrodes

Binding Constant Calculation from Voltammetric Data

The binding constant (K) and binding site size (s) can be determined from the decrease in voltammetric peak current upon addition of DNA using the following equation:

[ \frac{1}{[B]} = \frac{K \times s \times \Delta I}{[DNA]} + K \times s ]

Where [B] is the concentration of bound 1-AP, ΔI is the change in peak current, and [DNA] is the DNA concentration in base pairs.

Protocol 2: Cyclic Voltammetry for Binding Constant Determination

Procedure:

- Prepare a fixed concentration of 1-AP (typically 2×10⁻⁵ M) in Tris-HCl buffer (pH 7.2).

- Record cyclic voltammogram in the potential range of -0.8 V to +0.8 V at scan rate 100 mV/s.

- Gradually increase DNA concentration from 0 to 5×10⁻⁴ M (in nucleotide phosphates).

- Measure the decrease in peak current (ΔI) after each DNA addition.

- Construct a plot of 1/[B] versus 1/[DNA] to determine K and s from the slope and intercept [4].

Critical Considerations:

- Maintain constant ionic strength throughout titrations

- Control temperature using water bath or thermostat

- Exclude oxygen by purging with nitrogen or argon

- Perform triplicate measurements for statistical accuracy

Spectroscopic Methods and Protocols

Fluorescence Spectroscopy for Binding Constant Determination

Principle: Fluorescence methods exploit the intrinsic fluorescence of 1-aminopyrene or use competitive binding assays with fluorescent DNA dyes. The binding of 1-AP to DNA typically results in fluorescence quenching or spectral shifts that can be quantified to determine binding parameters.

Protocol 3: Direct Fluorescence Titration

Reagents and Materials:

- 1-aminopyrene stock solution (1 mM in DMSO)

- DNA solution (0.5 mg/mL in buffer)

- Fluorescence spectrophotometer with temperature control

- Quartz cuvette (path length 1 cm)

Experimental Procedure:

Sample Preparation:

- Prepare 1-AP solution in Tris-HCl buffer (pH 7.4) at fixed concentration (typically 1×10⁻⁶ M).

- Prepare serial dilutions of DNA stock solution to cover concentration range from 0 to 1×10⁻⁴ M.

Fluorescence Measurement:

- Set excitation wavelength to 340 nm (1-AP excitation maximum).

- Record emission spectrum from 350 to 500 nm.

- Titrate DNA into 1-AP solution and measure fluorescence intensity after each addition.

- Allow 2-3 minutes equilibration time after each DNA addition.

- Maintain constant temperature at 25°C [2].

Data Analysis:

- Plot fluorescence intensity (or quenching efficiency) versus DNA concentration.

- Fit data to appropriate binding model using non-linear regression analysis.

Protocol 4: Competitive Binding with TO-PRO-3 Dye

Procedure:

- Prepare DNA-dye complex by mixing DNA (1×10⁻⁵ M) with TO-PRO-3 (5×10⁻⁷ M) in buffer.

- Record fluorescence emission of DNA-dye complex (excitation: 642 nm, emission: 661 nm).

- Titrate with increasing concentrations of 1-AP (0 to 1×10⁻⁴ M).

- Monitor decrease in TO-PRO-3 fluorescence as 1-AP displaces the dye.

- Calculate binding constant from competitive displacement curve [1].

Data Analysis for Fluorescence Binding Data

For intercalative binding, the data can be analyzed using the McGhee-von Hippel equation:

[ \frac{r}{C_f} = K(1 - nr) \left[ \frac{1 - nr}{1 - (n-1)r} \right]^{n-1} ]

Where r is the bound 1-AP per DNA base pair, Cf is the free 1-AP concentration, K is the binding constant, and n is the binding site size.

Figure 2: Workflow for fluorescence spectroscopic determination of 1-AP-DNA binding constant

Data Analysis and Interpretation

Calculation of Binding Parameters

The binding constant (K) and Gibbs free energy change (ΔG) provide fundamental thermodynamic information about the 1-AP-DNA interaction. These parameters can be calculated from electrochemical or spectroscopic data using the following approaches:

Scatchard Analysis:

- Plot r/Cf versus r

- Slope gives -K

- Intercept gives Kn

Hill Plot:

- Log[θ/(1-θ)] versus log[Cf]

- Slope gives Hill coefficient (cooperativity)

- Intercept gives log K

Where θ is the fraction of binding sites occupied.

The Gibbs free energy is calculated using: [ \Delta G = -RT \ln K ] Where R is the gas constant (8.314 J/mol·K) and T is temperature in Kelvin.

Interpretation of Binding Parameters

The magnitude of the binding constant provides insights into the binding affinity and potential biological significance:

- K > 10⁶ M⁻¹: Strong binding, significant biological implications

- K = 10⁴-10⁶ M⁻¹: Moderate binding

- K < 10⁴ M⁻¹: Weak binding

Reported binding constants for 1-AP with DNA typically range from 10⁶ to 10⁹ M⁻¹, indicating strong interactions consistent with intercalative binding modes. The negative ΔG values confirm the spontaneous nature of these interactions [1] [2] [4].

The binding site size provides information about the binding mode:

- 2-3 base pairs: Typical for intercalation

- 4-6 base pairs: Typical for groove binding

Technical Considerations and Optimization

Critical Experimental Parameters

pH Effects: The interaction between 1-aminopyrene and DNA is pH-dependent due to the protonation state of the amino group. At physiological pH (7.2-7.4), 1-AP interacts with both surface-attached CD and DNA by electrostatic bonds and supramolecular complexation, while at lower pH, electrostatic interactions may dominate [1].

Temperature Control: Binding constants are temperature-dependent. The effect of temperature on 1-AP association with DNA can be investigated using heated DNA-modified electrodes, with typical studies conducted in the range of 20-37°C [1].

Ionic Strength: Varying NaCl concentration (0-100 mM) affects electrostatic components of binding. Higher ionic strength typically weakens electrostatic interactions, allowing assessment of their contribution to overall binding affinity.

Troubleshooting Common Issues

Table 3: Troubleshooting guide for 1-AP-DNA binding constant determination

| Problem | Possible Cause | Solution |

|---|---|---|

| Low signal-to-noise ratio | Electrode fouling or improper modification | Optimize electrode pretreatment and modification protocol |

| Non-reproducible results | Inconsistent DNA immobilization | Standardize DNA concentration and immobilization time |

| Non-linear calibration | DNA saturation or aggregation | Use lower 1-AP concentrations or shorter accumulation times |

| No binding detected | Incorrect pH or ionic strength | Adjust buffer conditions to favor binding |

Conclusion

The determination of binding constants for 1-aminopyrene-DNA interactions provides crucial information for understanding the molecular mechanisms of PAH genotoxicity and mutagenicity. The protocols outlined in these application notes enable reliable quantification of these interactions using both electrochemical and spectroscopic approaches. The voltammetric methods offer high sensitivity with detection limits down to 10⁻⁸ mol/dm³, while fluorescence techniques provide complementary information about binding mechanisms and structural changes in DNA.

When selecting a methodology, researchers should consider their specific experimental needs—electrochemical methods are ideal for high-sensitivity detection and rapid screening, while spectroscopic approaches offer greater insights into binding mechanisms and structural consequences. The binding constants obtained through these methods, typically in the range of 10⁶ M⁻¹, confirm strong interactions between 1-aminopyrene and DNA that contribute to its mutagenic potential through error-prone translesion synthesis [1] [2] [3].

References

- 1. (PDF) Association interaction and voltammetric determination of... [academia.edu]

- 2. Studies on the interaction mechanism of aminopyrene derivatives with... [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of the Mutagenic Potential of... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antioxidant Property and Binding with Constant ... DNA [derpharmachemica.com]

Application Note: Probing DNA Interactions with 1-Aminopyrene via Fluorescence Quenching

Abstract

This application note provides a detailed methodology for using 1-aminopyrene (1-Ap) as a fluorescent probe to investigate its binding with DNA via fluorescence quenching. The protocol covers experimental design, step-by-step procedures for steady-state and time-resolved fluorescence measurements, data analysis for determining binding constants, and guidance on distinguishing the quenching mechanism. Researchers will be able to apply this technique to study the binding affinity and dynamics of small molecules with DNA, which is crucial in drug development and toxicology.

Introduction and Principle of the Method

The fluorescence quenching method is a powerful, sensitive technique for studying molecular interactions, such as those between small molecules and DNA. When a small molecule like 1-aminopyrene (1-Ap) intercalates or binds to DNA, its local environment changes, often leading to a reduction (quenching) of its fluorescence intensity. This change can be quantified to determine binding affinity and understand the binding mechanism [1] [2].

1-Ap is an excellent fluorophore for such studies due to its high quantum yield and sensitivity to its microenvironment. The core principle of this assay is that the binding of 1-Ap to DNA can cause fluorescence quenching. This quenching can occur through two primary pathways:

- Static Quenching: The formation of a non-fluorescent complex between 1-Ap and DNA in the ground state.

- Dynamic Quenching: Collisional quenching between 1-Ap and DNA when 1-Ap is in its excited state, often involving processes like photoinduced electron transfer (PET) [3] [4].

As established in studies with similar systems, the quenching of 1-aminopyrene by reduced graphene oxide occurs via excited-state electron transfer [3]. Given that DNA can also act as an electron acceptor, a similar mechanism is plausible for 1-Ap-DNA interactions. The following workflow diagram illustrates the core experimental process and the hypothesized photophysical processes of 1-Ap upon binding to DNA.

Materials and Equipment

Reagents

- 1-Aminopyrene (1-Ap): High-purity grade (>98%). Prepare a stock solution in an appropriate solvent (e.g., acetonitrile or methanol).

- DNA: Calf thymus (ct-) DNA or other relevant DNA samples.

- Buffer: A suitable buffer to maintain physiological pH, such as Tris-HCl buffer (10 mM, pH 7.4) with EDTA (1 mM). Ensure the buffer does not absorb or fluoresce in the UV range.

- Ultrapure Water

Equipment

- Spectrofluorometer: Equipped with a magnetic stirrer and a temperature-controlled cuvette holder.

- UV-Vis Spectrophotometer: For quantifying DNA concentration and checking for inner filter effects.

- Analytical Balance

- Micropipettes

- Quartz Cuvettes (1 cm path length) with low fluorescence background.

Experimental Protocol

The following table summarizes the key parameters for the fluorescence quenching experiment. Subsequent sections provide detailed instructions.

Table 1: Experimental Parameters for Fluorescence Quenching Titration

| Parameter | Specification | Purpose/Rationale |

|---|---|---|

| 1-Ap Excitation Wavelength | 295 nm | Selective excitation of tryptophan/aromatic moieties [2]. |

| Emission Wavelength Range | 350–500 nm | To capture the full emission spectrum of 1-Ap [3]. |

| 1-Ap Working Concentration | 1–5 µM | Ensances linearity and avoids inner filter effects. |

| DNA Titrant Concentration | 10–1000 µM (base pairs) | To span a range from zero to saturation of binding sites. |

| Titration Increments | 10–15 additions | To obtain a well-defined binding curve. |

| Temperature | Controlled (e.g., 25°C) | For reproducible and thermodynamically meaningful data. |

| Solution Volume | 2–3 mL in cuvette | Standard volume for most spectrofluorometers. |

Preparation of Solutions

- 1-Ap Stock Solution (1 mM): Accurately weigh 0.19 mg of 1-Ap and dissolve in 1 mL of acetonitrile. Protect from light and store at -20°C.

- 1-Ap Working Solution (1 µM): Dilute the stock solution 1:1000 in the selected buffer.

- DNA Stock Solution (2 mM base pairs): Dissolve ct-DNA in buffer. Determine the exact concentration using UV-Vis spectrophotometry (absorbance at 260 nm, where an A₂₆₀ of 0.05 corresponds to ~2.5 µg/mL for dsDNA).

- DNA Titrant Solutions: Prepare a series of DNA solutions in buffer at concentrations ranging from 0 to 200 µM (base pairs) from the stock solution.

Fluorescence Titration Procedure

- Initialization: Place 2.5 mL of the 1 µM 1-Ap working solution into a quartz cuvette in the spectrofluorometer. Set the temperature control to 25°C.

- Baseline Measurement: Record the fluorescence emission spectrum from 350 to 500 nm with excitation at 295 nm. This is the F₀ measurement.

- Titration:

- Start by adding a small volume (e.g., 5 µL) of the lowest concentration DNA titrant to the cuvette. Cap and invert the cuvette to mix gently. Avoid vortexing to prevent DNA shearing [5].

- Allow the solution to equilibrate for 1-2 minutes.

- Record the fluorescence emission spectrum (F) under identical conditions to the baseline.

- Continue with subsequent additions of the DNA titrant, increasing the volume or concentration incrementally to achieve the desired range of [DNA]. Record the spectrum after each addition.

- Data Collection: Note the exact volume added and the corresponding fluorescence intensity at the emission maximum (e.g., ~403 nm for 1-Ap) for each titration point [3].

Control Experiments

- Solvent Control: Perform a control titration by adding only buffer to the 1-Ap solution to account for any dilution effects. The fluorescence change from dilution should be negligible.

- Inner Filter Effect Correction: The inner filter effect can cause non-linear quenching if the DNA titrant absorbs light at the excitation or emission wavelengths. Correct for this using the formula:

- ( F_{corr} = F_{obs} \times 10^{(A_{ex} + A_{em})/2} )

- Where ( F_{corr} ) is the corrected fluorescence, ( F_{obs} ) is the observed fluorescence, and ( A_{ex} ) and ( A_{em} ) are the absorbances of the solution at the excitation and emission wavelengths, respectively [2].

Data Analysis and Interpretation

Stern-Volmer Analysis

Plot the fluorescence quenching data according to the Stern-Volmer equation: ( F₀/F = 1 + K_{SV}[Q] ) where ( K_{SV} ) is the Stern-Volmer constant and [Q] is the quencher (DNA) concentration.

- A linear Stern-Volmer plot suggests a single quenching mechanism, either purely dynamic or purely static.

- An upward-curving plot indicates combined static and dynamic quenching [4].

Determining the Quenching Mechanism

To distinguish between static and dynamic quenching, time-resolved fluorescence lifetime measurements are essential.

- Dynamic Quenching: The fluorescence lifetime (τ) of 1-Ap will decrease with increasing DNA concentration (( τ₀/τ = 1 + K_{SV}[Q] )).

- Static Quenching: The fluorescence lifetime remains unchanged, as the complex is non-fluorescent from the start [4].

As a reference, in the 1-Ap-rGO system, the decrease in fluorescence lifetime confirmed dynamic quenching via electron transfer [3].

Binding Constant Calculation

For static quenching, or if a non-fluorescent complex is formed, the data can be analyzed using a modified Stern-Volmer equation or by a double-logarithmic plot to obtain the binding constant (( K_a )) and the number of binding sites (n).

( log[(F₀ - F)/F] = logK_a + n log[Q] )

A plot of ( log[(F₀ - F)/F] ) vs ( log[Q] ) should yield a straight line with a slope of n and an intercept of ( logK_a ).

Table 2: Key Parameters from Data Analysis of a Hypothetical 1-Ap:DNA Study

| Parameter | Interpretation | Typical Values/Range (Hypothetical) |

|---|---|---|

| Stern-Volmer Constant (( K_{SV} )) | Quenching efficiency. | ( 10^4 - 10^5 ) M⁻¹ |

| Binding Constant (( K_a )) | Affinity of 1-Ap for DNA. | ( 10^4 - 10^6 ) M⁻¹ |

| Number of Binding Sites (n) | Number of 1-Ap molecules bound per DNA base pair. | ~0.1 - 0.3 |

| Quenching Mechanism | Inferred from lifetime measurements. | Dynamic (Electron Transfer) / Static |

The relationship between the DNA concentration and the fluorescence response, leading to the determination of the binding constant, can be visualized as a workflow from raw data to final result.

Troubleshooting and Best Practices

- Inner Filter Effects: This is the most common artifact. Always measure the absorbance of your solutions at the excitation and emission wavelengths and apply the correction as described in Section 3.3 [4] [2].

- No Quenching Observed: This could indicate that 1-Ap does not bind to your specific DNA sequence under the conditions used, or that the binding does not alter the environment of the fluorophore. Consider varying the buffer ionic strength or pH.

- Poor Data Fitting: Ensure your titration spans a sufficient concentration range. The final ligand concentration should be at least 5-10 times the estimated ( K_d ) for a robust fit [2].

- Photodegradation: Minimize exposure of the sample to the excitation beam. Use short integration times and shut the excitation shutter between measurements if possible.

- Precision: Perform all experiments in at least triplicate to ensure reproducibility.

Conclusion

This application note outlines a robust fluorescence quenching protocol to study the interaction between 1-aminopyrene and DNA. By following the detailed procedures for titration, data collection, and analysis—particularly the critical step of fluorescence lifetime measurement to determine the quenching mechanism—researchers can reliably quantify binding affinity. This method provides a solid foundation for investigating the interactions of other polycyclic aromatic molecules with nucleic acids, supporting critical research in drug development and environmental toxicology.

References

- 1. Excited State Kinetics of Benzo[a] pyrene Is Affected by Oxygen and... [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Fluorescence Assays for Measuring... Quenching [bio-protocol.org]

- 3. Excited state electron transfer from aminopyrene to graphene... [pubmed.ncbi.nlm.nih.gov]

- 4. Key Errors to Avoid in the Consideration of Fluorescence ... Quenching [spectroscopyonline.com]

- 5. for Experimental Extraction | AAT Bioquest Protocol DNA [aatbio.com]

1-aminopyrene stock solution preparation DNA studies

Chemical Properties of 1-Aminopyrene

The table below summarizes key physical and chemical properties of 1-Aminopyrene, essential for planning solution preparation [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 1606-67-3 [1] [2] |

| Molecular Formula | C₁₆H₁₁N [1] [2] |

| Molecular Weight | 217.27 g/mol [1] [2] |

| Purity | >97.0% [1] |

| Physical Form | Solid powder; colorless crystals or yellow needles [1] [2] |

| Melting Point | 115-119 °C [1] [2] |

| Solubility in Water | Very low (0.576 mg/L at 25°C) [2] |

Research Context and Handling Considerations

While explicit protocols are unavailable, the search results confirm the relevance of 1-aminopyrene to DNA studies and provide important handling information:

- Role in DNA Studies: 1-Aminopyrene is a precursor for fluorescent probes and is used in the synthesis of fluorescent nanoscale materials for bacterial detection and biosensor applications [1]. Its metabolite, N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), is a predominant DNA adduct formed from the environmental pollutant 1-nitropyrene and is a key subject in mutagenicity studies [3].

- Handling and Safety: The compound is considered air-sensitive and should be stored under an inert gas [1]. It is harmful if swallowed or in contact with skin, so appropriate personal protective equipment (PPE) and careful handling are necessary [1] [2].

Example Experimental Workflow

As a demonstration of the requested format, the Graphviz diagram below outlines a generalized workflow for a DNA interaction study, which could be adapted for 1-aminopyrene once specific protocol details are found.

This diagram illustrates a logical flow for a DNA interaction study. The specific steps within "Prepare Stock Solution" (e.g., solvent choice, concentration) are the critical missing parameters that need to be sourced from specialized literature or manufacturer protocols.

References

Comprehensive Application Notes and Protocols: Stern-Volmer Plot Analysis for 1-Aminopyrene DNA Binding Studies

Introduction to Fluorescence Quenching and Stern-Volmer Kinetics

Fluorescence quenching methodologies provide powerful tools for investigating molecular interactions in biological systems, particularly for characterizing the binding relationships between potential therapeutic compounds and DNA targets. The Stern-Volmer relationship, first introduced by Otto Stern and Max Volmer in 1919, has become a cornerstone technique for quantifying these interactions through analysis of fluorescence quenching kinetics [1]. This approach is especially valuable in drug development contexts where understanding the binding mechanisms between small molecules and DNA is critical for evaluating therapeutic potential and identifying potential toxicities.

The underlying principle of Stern-Volmer analysis involves monitoring the decrease in fluorescence intensity of a fluorophore (such as 1-aminopyrene) when it interacts with a quenching species (in this case, DNA). When a fluorescent molecule forms a complex with DNA, its photophysical properties typically change, resulting in measurable quenching of fluorescence emission. This quenching can occur through two primary mechanisms: dynamic quenching (collisional) where the fluorophore and quencher interact through molecular collisions during the excited state lifetime, and static quenching where a non-fluorescent complex forms between the fluorophore and quencher in the ground state [2] [3]. The distinction between these mechanisms is crucial for accurate interpretation of DNA binding interactions and can be determined through lifetime measurements as discussed in subsequent sections.

Theoretical Foundation

Fundamental Principles of Fluorescence Quenching

The Stern-Volmer equation describes the relationship between fluorescence quenching and quencher concentration as follows:

Where F₀ and F represent the fluorescence intensities in the absence and presence of quencher, respectively, [Q] is the quencher concentration, K_SV is the Stern-Volmer quenching constant, k_q is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime of the fluorophore in the absence of quencher [4] [2] [3]. The product k_qτ₀ yields the Stern-Volmer constant K_SV, which provides a quantitative measure of the quenching efficiency.

For diffusion-controlled quenching in solution, where almost all collisions between fluorophore and quencher result in deactivation, the maximum quenching rate constant can be estimated using the following relation:

Where R is the universal gas constant, T is the temperature in Kelvin, and η is the viscosity of the solvent [4]. In aqueous solutions at room temperature, this typically yields values in the range of 10^9-10^10 M⁻¹s⁻¹. When experimentally determined k_q values approach or exceed this diffusion-controlled limit, it often indicates additional static quenching contributions or specific binding interactions [3].

Advanced Kinetic Considerations

In complex biological systems like DNA binding interactions, the quenching process may involve both dynamic and static mechanisms simultaneously, leading to upward-curving Stern-Volmer plots [2]. This behavior was observed in the 1-aminopyrene interaction with reduced graphene oxide systems, where despite the curved plot, time-resolved measurements confirmed the dynamic nature of the quenching through decreased fluorescence lifetime with increasing quencher concentration [5] [6].

The quenching efficiency depends on several factors including the electronic properties of both fluorophore and quencher, their molecular sizes, solvent viscosity, and the specific interaction mechanisms involved (e.g., electron transfer, energy transfer, or complex formation) [7]. For DNA binding studies, the intercalation of fluorophores between DNA base pairs typically results in static quenching due to complex formation, while surface binding may exhibit characteristics of dynamic quenching.

Table 1: Key Parameters in Stern-Volmer Analysis

| Parameter | Symbol | Description | Typical Units |

|---|---|---|---|

| Stern-Volmer Constant | K_SV | Measure of quenching efficiency | M⁻¹ |

| Bimolecular Quenching Constant | k_q | Quenching rate constant | M⁻¹s⁻¹ |

| Fluorescence Lifetime | τ₀ | Excited state lifetime in absence of quencher | ns |

| Quencher Concentration | [Q] | Concentration of quenching species | M |

| Diffusion-Controlled Rate Constant | k_d | Theoretical maximum quenching rate | M⁻¹s⁻¹ |

Experimental Design and Setup

Equipment and Instrumentation

Successful Stern-Volmer analysis requires specific instrumentation capable of both steady-state measurements and time-resolved fluorescence detection. The core equipment includes:

- Fluorescence spectrophotometer with variable temperature control

- Time-correlated single photon counting (TCSPC) system for lifetime measurements

- Ultrafast laser source (pulse duration ≤1 ns) for excitation

- Monochromators or appropriate bandpass filters for wavelength selection

- Cuvettes with high UV-visible transmission (typically quartz)

- Precision pipettes and microsyringes for accurate sample preparation

Recent advancements in optofluidic technologies have introduced alternative approaches using hollow-core photonic crystal fibers (HC-PCFs) as microreactors. These systems enable measurements on nanolitre volumes—approximately five orders of magnitude less than conventional cuvettes—while maintaining excellent detection sensitivity through meter-scale optical paths [8]. This approach significantly reduces reagent consumption and paves the way for automated high-throughput screening applications in drug discovery pipelines.

Reagent Preparation and Sample Handling

For DNA binding studies using 1-aminopyrene as the fluorophore:

- Prepare a stock solution of 1-aminopyrene (1-AP) in high-purity dimethyl sulfoxide (DMSO) or methanol, typically at 1 mM concentration

- Prepare DNA stock solution by dissolving high-molecular-weight DNA (e.g., calf thymus DNA or specific synthetic sequences) in appropriate buffer (commonly Tris-EDTA buffer, pH 7.4)

- Determine DNA concentration spectrophotometrically using the molar extinction coefficient at 260 nm (ε ≈ 6600 M⁻¹cm⁻¹ for double-stranded DNA)

- Prepare a series of samples with constant 1-AP concentration (typically 1-5 μM) and varying DNA concentrations (e.g., 0-100 μM base pairs)

- Maintain constant ionic strength and pH across all samples using appropriate buffer systems

- Include a control sample without DNA for reference measurements

- Allow sufficient equilibration time (typically 15-30 minutes) after mixing before measurements to ensure complete complex formation

Table 2: Typical Sample Preparation Scheme for DNA Binding Studies

| Sample | 1-AP Concentration (μM) | DNA Concentration (μM base pairs) | Buffer Volume (μL) | Total Volume (μL) |

|---|---|---|---|---|

| Blank | 0 | 0 | 2500 | 2500 |

| Control | 2.0 | 0 | 2498 | 2500 |

| 1 | 2.0 | 10 | 2488 | 2500 |

| 2 | 2.0 | 20 | 2478 | 2500 |

| 3 | 2.0 | 40 | 2458 | 2500 |

| 4 | 2.0 | 60 | 2438 | 2500 |

| 5 | 2.0 | 80 | 2418 | 2500 |

| 6 | 2.0 | 100 | 2398 | 2500 |

Experimental Protocol

Steady-State Fluorescence Measurements